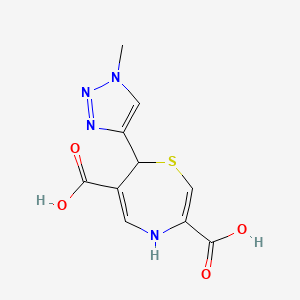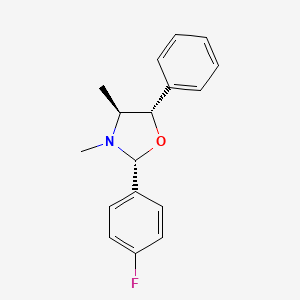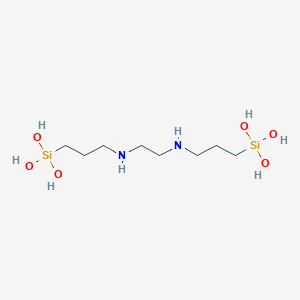![molecular formula C14H14ClN3O B14256469 {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol CAS No. 313046-91-2](/img/structure/B14256469.png)
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is a chemical compound that features a benzyltriazene moiety attached to a chlorophenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with benzyl azide under suitable conditions to form the triazene intermediate. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazene moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}ketone.
Reduction: Formation of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol involves its interaction with specific molecular targets. The triazene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-bromophenyl}methanol
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-fluorophenyl}methanol
- {5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-methylphenyl}methanol
Uniqueness
{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the triazene and chlorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
313046-91-2 |
|---|---|
Fórmula molecular |
C14H14ClN3O |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
[5-(2-benzyliminohydrazinyl)-2-chlorophenyl]methanol |
InChI |
InChI=1S/C14H14ClN3O/c15-14-7-6-13(8-12(14)10-19)17-18-16-9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,16,17) |
Clave InChI |
HATQPTXOKUQOAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=NNC2=CC(=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


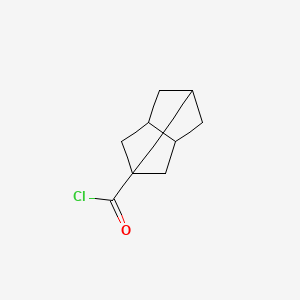
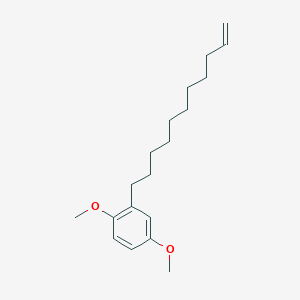
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)

silane](/img/structure/B14256413.png)
![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
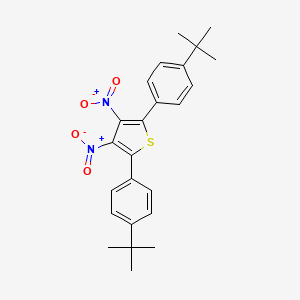
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
